Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxazole ring, a phenyl ring, and a bicyclic octane structure . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazole derivatives are often synthesized using various methods, including cyclodehydration and cycloaddition .Molecular Structure Analysis
The oxazole ring in the compound is a five-membered ring containing one oxygen atom and one nitrogen atom . The bicyclic octane structure is a type of cycloalkane that consists of two interconnected rings .Chemical Reactions Analysis
Oxazole derivatives are known to participate in a variety of chemical reactions, often serving as intermediates in the synthesis of new chemical entities .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, oxazoles are typically stable and have a boiling point of 69 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)26-19(25)24-15-8-9-16(24)12-23(11-15)14-6-4-13(5-7-14)17-10-18(21)22-27-17/h4-7,10,15-16H,8-9,11-12H2,1-3H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRCOMQSSPVQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=CC=C(C=C3)C4=CC(=NO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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